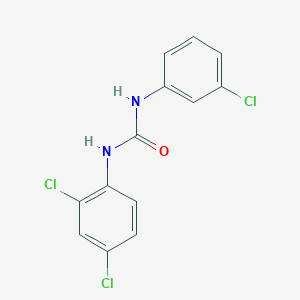![molecular formula C22H32N2O10 B11956281 2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol CAS No. 67-04-9](/img/structure/B11956281.png)
2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both dihydroxybutanedioic acid and a phenolic group with a hydroxy and methylamino substituent. The combination of these functional groups imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol involves multiple steps, starting with the preparation of the dihydroxybutanedioic acid moiety and the phenolic component. The dihydroxybutanedioic acid can be synthesized through the oxidation of butanedioic acid derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide . The phenolic component can be prepared by the hydroxylation of phenol derivatives using reagents like hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation and hydroxylation reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions and minimize side reactions .
化学反応の分析
Types of Reactions
2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or alkyl groups in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid or base catalysts for substitution reactions
Major Products
Oxidation: Carboxylic acids, quinones
Reduction: Alkanes, alcohols
Substitution: Halogenated or alkylated phenols
科学的研究の応用
2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug or drug precursor.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The compound exerts its effects through various molecular mechanisms:
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
- 4-Hydroxy-α-(methylaminomethyl)benzyl Alcohol Tartrate
Uniqueness
2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol is unique due to its combination of dihydroxybutanedioic acid and phenolic groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to pharmacology .
特性
IUPAC Name |
2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2.C4H6O6/c2*1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2*2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBAIXGUQOHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-04-9, 16589-24-5 |
Source


|
| Record name | Bis[(±)-(β-,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis[(β,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

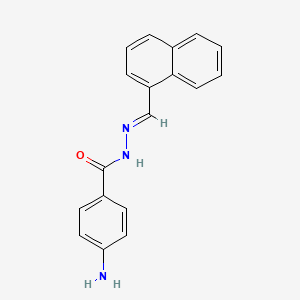
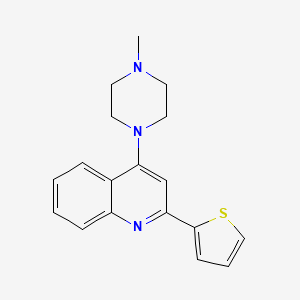
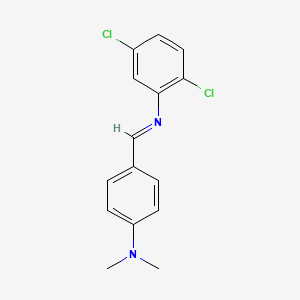


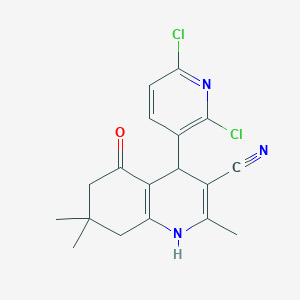
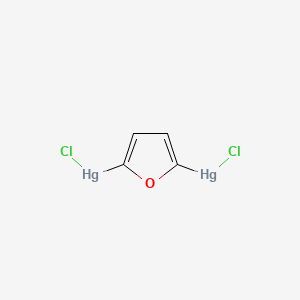

![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)

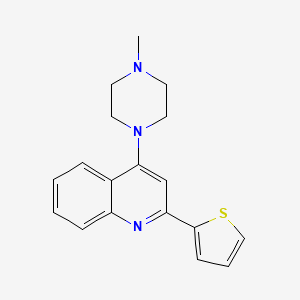
![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)
